2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Overview
Description
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is a compound that belongs to the class of thiazolides. Thiazolides are known for their broad-spectrum antiparasitic properties. This compound has shown potential in inhibiting the growth of kinetoplastid parasites such as Trypanosoma cruzi and Leishmania mexicana .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 4-(1,3-thiazol-2-ylcarbamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for temperature control, reaction time, and purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thiazole-based compounds.
Biology: Investigated for its antiparasitic properties, particularly against kinetoplastid parasites.
Medicine: Potential use in the development of new antiparasitic drugs.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide involves the inhibition of key enzymes in the parasites’ metabolic pathways. The compound targets enzymes involved in the synthesis of nucleic acids and proteins, leading to the disruption of essential cellular processes and ultimately causing the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: A broad-spectrum antiparasitic compound that is rapidly metabolized to tizoxanide in humans.
Tizoxanide: The active metabolite of nitazoxanide, which has similar antiparasitic properties.
Uniqueness
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific structure, which allows it to target a different set of enzymes compared to other thiazolides. This makes it a valuable compound for research into new antiparasitic treatments .
Properties
IUPAC Name |
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c22-15(20-17-18-9-10-26-17)11-5-7-12(8-6-11)19-16(23)13-3-1-2-4-14(13)21(24)25/h1-10H,(H,19,23)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDYYVAFCFUIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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